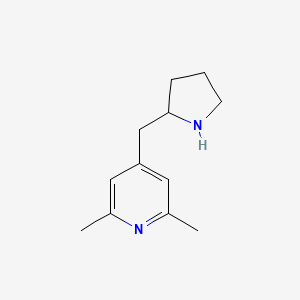

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a chemical compound with the molecular formula C12H18N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions, and a pyrrolidinylmethyl group at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Another approach involves the use of Grignard reagents or organolithium reagents to introduce the pyrrolidinylmethyl group onto the pyridine ring. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methyl groups or the pyrrolidinylmethyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyridine ring or the pyrrolidinylmethyl group, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the pyrrolidinylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated derivatives, azides.

Aplicaciones Científicas De Investigación

Calcium Channel Blockers

One of the prominent applications of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine derivatives is in the development of calcium channel blockers. For instance, barnidipine, a derivative of this compound, has been studied extensively for its antihypertensive effects. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, demonstrating efficacy comparable to established medications like amlodipine but with fewer side effects .

Case Study: Barnidipine's Efficacy

- Study Design : A multicenter, double-blind trial assessed barnidipine's effectiveness over two years.

- Results : 91% of patients maintained a significant reduction in blood pressure after treatment.

- : The single optical isomer formulation enhances pharmacological selectivity and reduces adverse effects compared to racemic mixtures .

Catalytic Reactions

The compound is also utilized as a catalyst or co-catalyst in various organic reactions. Its ability to form stable complexes with metals enhances reaction rates and selectivity in synthetic pathways.

Example: Organocatalytic Cascade Reactions

- Description : The compound can facilitate enamine and iminium activations, leading to complex molecular architectures through cascade reactions.

- Impact : This method significantly improves efficiency in synthesizing chiral compounds, which are crucial in pharmaceutical development .

Material Science Applications

In material science, this compound serves as an intermediate for creating functional materials with specific electronic properties. Its derivatives are being explored for use in organic electronics and sensors due to their favorable charge transport characteristics.

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Calcium Channel Blockers | Effective hypertension treatment |

| Organic Synthesis | Catalysis in Organocatalytic Reactions | Enhanced reaction efficiency |

| Material Science | Functional Materials | Improved electronic properties |

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Research into the compound’s mechanism of action aims to elucidate these interactions and their implications for its potential therapeutic or industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylpyridine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.

4-(2-Pyrrolidinylmethyl)pyridine: Lacks the methyl groups at the 2 and 6 positions, affecting its reactivity and applications.

2,6-Dimethyl-4-(2-piperidinylmethyl)pyridine:

Uniqueness

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is unique due to the combination of its structural features. The presence of both the pyrrolidinylmethyl group and the methyl groups at the 2 and 6 positions imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2,6-Dimethyl-4-(2-pyrrolidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

The primary action of this compound is its interaction with nAChRs. These receptors are crucial for neurotransmission in the central nervous system and play significant roles in various physiological functions including cognition, muscle contraction, and reward pathways.

- Target Receptors : The compound primarily targets the α4β2 subtype of nAChRs, which are implicated in cognitive processes and neurodegenerative diseases such as Alzheimer's disease .

- Binding Affinity : Studies have shown that this compound exhibits a high binding affinity for nAChRs, leading to enhanced cholinergic signaling. This is particularly relevant for conditions characterized by cholinergic deficits .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Neuroprotective Effects :

- The compound has demonstrated neuroprotective properties in animal models, particularly in the context of neurodegenerative diseases. It enhances cognitive function by modulating cholinergic transmission .

- Case Study : In rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

- Research Findings : In vitro studies have shown that this compound can suppress tumor growth in various cancer cell lines through the activation of caspase-dependent pathways .

- Metabolic Effects :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-6-11(7-10(2)14-9)8-12-4-3-5-13-12/h6-7,12-13H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOYRNMQDYODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.